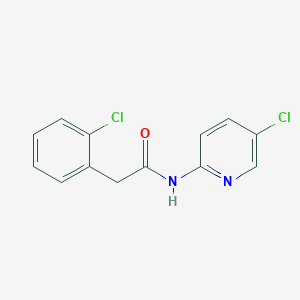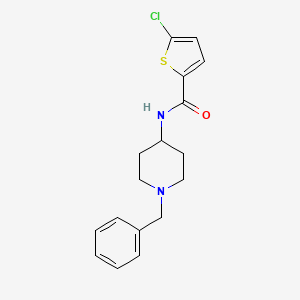
2-(2,5-dichlorophenoxy)-N-(3-methyl-2-pyridinyl)butanamide
Overview
Description
2-(2,5-dichlorophenoxy)-N-(3-methyl-2-pyridinyl)butanamide, commonly known as DCPB, is a synthetic compound that belongs to the class of herbicides. DCPB is used to control the growth of weeds in agricultural fields. The compound is known for its selective action on broadleaf weeds and its low toxicity to mammals.
Mechanism of Action
DCPB acts by inhibiting the growth of broadleaf weeds by interfering with the synthesis of fatty acids. The compound inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. This inhibition leads to the accumulation of malonyl-CoA, which inhibits the activity of fatty acid synthase and ultimately leads to the death of the weed.
Biochemical and Physiological Effects:
DCPB has low toxicity to mammals and is considered safe for use in agricultural settings. The compound is rapidly metabolized in the body and is excreted in the urine. DCPB has been found to have no significant effects on the growth and development of animals when administered at recommended doses.
Advantages and Limitations for Lab Experiments
DCPB is a useful tool for studying the mechanism of action of herbicides. The compound is selective for broadleaf weeds and has low toxicity to mammals, making it an ideal candidate for laboratory experiments. However, the compound is not effective against all types of weeds and may not be suitable for all research applications.
Future Directions
There are several areas of research that could be explored in the future regarding DCPB. One area of interest is the development of new herbicides based on the structure of DCPB. Another area of research is the investigation of the potential use of DCPB in the treatment of certain diseases, such as cancer. Additionally, further studies could be conducted to explore the environmental impact of DCPB and its potential effects on non-target organisms.
Scientific Research Applications
DCPB has been extensively studied for its herbicidal properties. The compound has been found to be effective in controlling the growth of broadleaf weeds in various agricultural crops, including soybeans, cotton, and corn. DCPB has also been studied for its potential use in weed control in non-agricultural settings, such as lawns and golf courses.
properties
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(3-methylpyridin-2-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-3-13(22-14-9-11(17)6-7-12(14)18)16(21)20-15-10(2)5-4-8-19-15/h4-9,13H,3H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHOTBDJJNHHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC=N1)C)OC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(3,4-dimethylphenyl)sulfonyl]-4-isonicotinoylpiperazine](/img/structure/B4431628.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4431629.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-methoxy-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4431635.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]isonicotinamide](/img/structure/B4431636.png)
![3-isopropoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4431668.png)
![3,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4431670.png)


![methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4431713.png)